molecular formula C12H14BrNO B2668119 7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1388058-19-2

7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No.: B2668119
CAS No.: 1388058-19-2
M. Wt: 268.154
InChI Key: KJUUUDFLXVGIDG-UHFFFAOYSA-N
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Description

7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C11H10BrNO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Properties

IUPAC Name

7-bromospiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-10-3-1-2-9-11(10)14-8-12(9)4-6-15-7-5-12/h1-3,14H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUUUDFLXVGIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] typically involves the reaction of an indole derivative with a brominating agent under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the indole ring.

Industrial Production Methods

While specific industrial production methods for 7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new compounds with varied properties.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spiro compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spiro compounds have shown efficacy.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets and pathways. The bromine atom and the spiro structure play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1,2-dihydrospiro[indole-3,4’-oxane]
  • 7-Fluoro-1,2-dihydrospiro[indole-3,4’-oxane]
  • 7-Iodo-1,2-dihydrospiro[indole-3,4’-oxane]

Uniqueness

7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

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